molecular formula C18H32O3 B1235409 Coronaric acid

Coronaric acid

Cat. No. B1235409
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10)-Epome, also known as 9, 10-eoa or coronaric acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, 9(10)-epome is considered to be an octadecanoid lipid molecule. 9(10)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(10)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9(10)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
9(10)-EpOME is an EpOME obtained by formal epoxidation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9(10)-EpOME(1-).

Scientific Research Applications

Characterization and Chemical Composition

  • Coronaric acid constitutes 7.8% of Acacia albida seed oil triglycerides. It is characterized as cis-9,10-dihydroxyoctadec-cis-12-enoic acid through various spectroscopic studies and chemical transformations. This characterization is essential in understanding its potential applications and properties (Farooqui, Ahmad, & Ahmad, 1987).
  • In other Acacia species such as Acacia mollissima, A. torta, A. lenticularis, and A. nilotica, coronaric acid is also present, ranging from 3.1% to 6.2%. This diversity in coronaric acid content across different species indicates its variable presence in nature and potential for varied applications (Jamal, Farooqi, Ahmad, & Mannan, 1987).

Nanoparticle and Polymer Applications

  • Coronaric acid's properties can be harnessed in the stabilization of superparamagnetic iron oxide nanoparticles (SPIONs), which are used in medical applications like drug delivery and magnetic resonance imaging (MRI). The stabilization of these particles is crucial for their efficacy and safety (Janko et al., 2017).
  • It also finds application in the preparation of core-corona type polymeric nanoparticles composed of hydrophobic and hydrophilic segments. These nanoparticles are used in diverse fields including drug, protein, peptide, or DNA delivery systems (Akagi, Baba, & Akashi, 2007).

Potential in Drug Delivery and Biomedical Research

  • The acid's role in the formation and optimization of a protein corona around SPIONs is significant. This protein corona shapes the biological identity of nanoparticles, impacting their function in biological environments and medical applications (Jedlovszky-Hajdú et al., 2012).
  • Additionally, coronaric acid is involved in the biosynthesis of coronatine, a phytotoxin produced by Pseudomonas syringae, which has implications in plant immunity and bacterial pathogenesis (Ullrich, Guenzi, Mitchell, & Bender, 1994).

Metabolic and Environmental Impact

  • Its effects on metabolic profiles, such as in Lemna paucicostata culture, demonstrate coronaric acid’s influence on biological processes, which could be significant for pharmaceutical and nutraceutical industries (Kim et al., 2017).

properties

Product Name

Coronaric acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-

InChI Key

FBUKMFOXMZRGRB-YFHOEESVSA-N

Isomeric SMILES

CCCCC/C=C\CC1C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O

physical_description

Solid

synonyms

cytotoxin C (Pasteurella haemolytica)
leucotoxins
leukotoxin
LTX, Actinobacillus actinomycetemcomitans

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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